molecular formula C7H14N2O2 B1638908 N-(morpholin-2-ylmethyl)acetamide CAS No. 112913-95-8

N-(morpholin-2-ylmethyl)acetamide

Cat. No.: B1638908
CAS No.: 112913-95-8
M. Wt: 158.2 g/mol
InChI Key: UGPSGKBXOZVVCV-UHFFFAOYSA-N
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Description

Contextualization of N-(morpholin-2-ylmethyl)acetamide within Chemical Synthesis

This compound is a product of targeted organic synthesis, often created as an intermediate or a final molecule for academic investigation. Its synthesis demonstrates the modification of the morpholine (B109124) scaffold to introduce an N-substituted acetamide (B32628) group at the 2-position of the ring.

One documented synthesis route involves the debenzylation of a precursor molecule. chemicalbook.com Specifically, 2-(N-acetylaminomethyl)-4-benzylmorpholine is treated with hydrogen gas in the presence of a palladium-carbon catalyst. This reaction, carried out in an ethanol-acetic acid solvent mixture, cleaves the benzyl (B1604629) group from the morpholine nitrogen, yielding crude this compound. chemicalbook.com This process highlights the compound's position as a derivative that can be accessed through established synthetic methodologies, such as catalytic hydrogenation.

The table below outlines the key parameters of this synthesis reaction.

ReactantReagentsSolventCatalystTemperatureProduct
2-(N-acetylaminomethyl)-4-benzylmorpholineHydrogenEthanol-acetic acid10% Palladium-carbon60°CThis compound

Data sourced from ChemicalBook. chemicalbook.com

This synthetic accessibility allows researchers to incorporate the this compound structure into larger, more complex molecules or to study its intrinsic properties. It is classified as a heterocyclic building block, specifically within the morpholine and amide chemical classes. bldpharm.com

Historical Perspective on Morpholine-Containing Compounds in Academic Research

The morpholine ring has been a subject of extensive research for over a century. acs.org The name "morpholine" was coined by Ludwig Knorr, who initially, and incorrectly, believed it formed part of the structure of morphine. wikipedia.org Despite this historical misattribution, the morpholine scaffold has proven to be of immense value in its own right.

Consequently, a wide array of morpholine derivatives have been developed and studied over several decades, leading to their presence in various established drugs. acs.orgnih.gov Examples include:

Doxapram (1976): A respiratory stimulant. acs.org

Phendimetrazine (1979): An anorectic agent. acs.org

Moclobemide (1992): A reversible inhibitor of monoamine oxidase A, used as an antidepressant. acs.orgnih.gov

Reboxetine (1997): A norepinephrine (B1679862) reuptake inhibitor used for depression. acs.orgnih.gov

Aprepitant (2003): A substance P antagonist used to treat chemotherapy-induced nausea. acs.orgnih.gov

The successful application of these compounds has cemented the importance of the morpholine heterocycle in academic and industrial research, providing a strong historical foundation for the continued investigation of new derivatives like this compound.

Scope and Objectives of Academic Investigation into this compound

Academic research into this compound and related morpholine-acetamide derivatives is driven by the quest for new molecules with specific biological activities. The primary objectives of these investigations often revolve around evaluating their potential as therapeutic agents.

A significant area of study is their application as anti-tumor drug candidates. nih.gov Research has been designed to screen novel morpholine-acetamide derivatives for their ability to inhibit specific biological targets implicated in cancer progression. nih.gov For instance, studies have explored the mechanism of inhibition against carbonic anhydrase and Hypoxia-inducible factor-1 (HIF-1), both of which are important targets in oncology research. nih.gov

Furthermore, the morpholine-acetamide structure is investigated for its coordination chemistry. Researchers have synthesized ligands such as N,N'-((ethane-1,2-diylbis(sulfanediyl))bis(2,1-phenylene))bis(2-morpholinoacetamide) to form complexes with rare earth metals. researchgate.net The objectives of such studies include characterizing the physical, structural, and theoretical properties of these metal complexes and evaluating their potential applications, for example, as antibacterial agents or as corrosion inhibitors for metals like aluminum alloys. researchgate.net The synthesis of various N-substituted morpholino acetamide derivatives is also pursued to explore their potential as antimicrobial agents. ijres.org

Significance of this compound in Contemporary Chemical Science

The significance of this compound in modern chemical science lies in its role as both a building block and a potential bioactive molecule. As a derivative of the versatile morpholine scaffold, it contributes to the expansive library of compounds used in drug discovery and materials science. wikipedia.orgresearchgate.net

The contemporary relevance of this compound and its analogs is underscored by ongoing research into morpholine-containing molecules as inhibitors of critical enzymes in disease pathways. acs.org For example, the morpholine ring is a recurring feature in inhibitors of PI3K/mTOR, enzymes involved in cancer pathology. acs.org The investigation of morpholine-acetamide derivatives as potential anticancer agents is a direct extension of this line of inquiry. nih.gov

Moreover, the acetamide functional group itself is a well-established pharmacophore found in numerous therapeutic agents. nih.gov The combination of the morpholine ring and the acetamide moiety in this compound creates a hybrid structure that researchers are exploring for novel biological activities. nih.govmdpi.com The study of such molecules, including their synthesis, characterization, and screening for bioactivity, is a fundamental aspect of medicinal chemistry, aimed at identifying new lead compounds for drug development. nih.gov

The basic chemical properties of this compound are summarized below.

PropertyValue
CAS Number112913-95-8
Molecular FormulaC₇H₁₄N₂O₂
Molecular Weight158.20 g/mol
SMILES CodeCC(NCC1CNCCO1)=O
ClassificationHeterocyclic Building Block (Morpholine, Amide)

Data sourced from ChemicalBook and BLD Pharm. chemicalbook.combldpharm.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(morpholin-2-ylmethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O2/c1-6(10)9-5-7-4-8-2-3-11-7/h7-8H,2-5H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGPSGKBXOZVVCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1CNCCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101302496
Record name N-(2-Morpholinylmethyl)acetamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112913-95-8
Record name N-(2-Morpholinylmethyl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=112913-95-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2-Morpholinylmethyl)acetamide
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URL https://comptox.epa.gov/dashboard/DTXSID101302496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for N Morpholin 2 Ylmethyl Acetamide

Retrosynthetic Analysis of N-(morpholin-2-ylmethyl)acetamide

A retrosynthetic analysis of this compound logically disconnects the molecule at the amide bond. This primary disconnection points to two key precursors: 2-(aminomethyl)morpholine (B111239) and an acetylating agent, such as acetic anhydride (B1165640) or acetyl chloride. This approach simplifies the synthesis to the formation of a stable amide linkage, a fundamental transformation in organic chemistry.

Further disconnection of the 2-(aminomethyl)morpholine intermediate suggests a precursor like 2-(azidomethyl)morpholine (B1661563) or a protected amino group, which can be reduced or deprotected in a subsequent step. Another viable retrosynthetic pathway involves the disconnection of the C-N bond within the morpholine (B109124) ring, leading to more complex starting materials but offering alternative synthetic strategies.

Classical Synthetic Routes for this compound

Established methods for synthesizing this compound primarily rely on well-understood and widely implemented chemical reactions.

Amidation Reactions in the Synthesis of this compound

The most direct and common method for the synthesis of this compound is the amidation reaction. This involves the reaction of an amine with a carboxylic acid or its derivative. In this specific case, 2-(aminomethyl)morpholine is reacted with an acetylating agent. The reaction between an amine and a carboxylic acid to form an amide is a well-established process in organic synthesis. youtube.comambeed.com

A typical procedure involves the acylation of 2-(aminomethyl)morpholine with acetic anhydride. This reaction is generally straightforward and provides the desired product in good yield. The nucleophilic amine attacks the electrophilic carbonyl carbon of the acetic anhydride, leading to the formation of the amide bond and acetic acid as a byproduct.

Reactant 1Reactant 2Product
2-(aminomethyl)morpholineAcetic AnhydrideThis compound
2-(aminomethyl)morpholineAcetyl ChlorideThis compound

Reductive Amination Strategies for this compound Precursors

Reductive amination provides an alternative route to the key intermediate, 2-(aminomethyl)morpholine. This strategy involves the reaction of a carbonyl compound with an amine in the presence of a reducing agent. For instance, morpholine-2-carbaldehyde (B13461696) could be reacted with ammonia, followed by reduction, to yield 2-(aminomethyl)morpholine. This intermediate can then be acetylated as described previously.

While not a direct route to the final product, reductive amination is a powerful tool for constructing the necessary precursors, especially when the starting materials are readily available.

Multi-Step Conversions for this compound

Multi-step syntheses offer flexibility and can be tailored to utilize a variety of starting materials. youtube.comyoutube.comyoutube.comyoutube.com A documented multi-step synthesis of this compound starts from 2-(N-acetylaminomethyl)-4-benzylmorpholine. chemicalbook.com In this process, the benzyl (B1604629) protecting group on the morpholine nitrogen is removed via catalytic hydrogenation. chemicalbook.com

The synthesis involves dissolving 2-(N-acetylaminomethyl)-4-benzylmorpholine in a mixture of ethanol (B145695) and acetic acid. chemicalbook.com Palladium on carbon (10%) is used as the catalyst, and the reaction is carried out under a hydrogen atmosphere at an elevated temperature (60°C). chemicalbook.com After the reaction is complete, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield the crude product, this compound. chemicalbook.com This method reportedly gives a quantitative yield of the crude product. chemicalbook.com

Modern and Green Chemistry Approaches to this compound Synthesis

Modern synthetic chemistry emphasizes the development of more efficient, environmentally friendly, and sustainable methods.

Catalytic Synthesis of this compound

Catalytic methods are at the forefront of modern organic synthesis, offering pathways with higher efficiency and selectivity. ethz.ch For the synthesis of morpholine derivatives, catalytic approaches can be employed to construct the heterocyclic ring system itself or to introduce functional groups. ethz.chgoogle.comasianpubs.org

For instance, the synthesis of substituted morpholines can be achieved through copper-catalyzed cyclization reactions. ethz.ch While not a direct synthesis of this compound, these methods are crucial for preparing the morpholine core structure from simpler starting materials, such as aldehydes. ethz.ch The development of catalytic, enantioselective methods is also a significant area of research, aiming to produce specific stereoisomers of substituted morpholines. ethz.ch

The principles of green chemistry, which focus on minimizing waste and using less hazardous substances, are also being applied to the synthesis of related compounds. researchgate.net This includes the use of mechanochemistry, which involves solvent-free reactions conducted by grinding or milling, to synthesize heterocyclic compounds. researchgate.net While a specific mechanochemical synthesis for this compound is not documented, the principles could be applied to the amidation step, potentially reducing solvent waste.

Flow Chemistry Techniques for this compound Production

While specific research into the flow chemistry production of this compound is not extensively documented, general methodologies for the synthesis of substituted morpholines using continuous flow systems indicate a viable pathway for its production. One such advanced method is a scalable, photocatalytic coupling that utilizes silicon amine protocol (SLAP) reagents and aldehydes. organic-chemistry.org

This process is conducted under continuous flow conditions, employing an inexpensive organic photocatalyst like tetraphenylporphyrin (B126558) (TPP) along with a Lewis acid additive. organic-chemistry.org Adapting this to this compound would likely involve the cyclization of a suitably designed precursor under optimized flow conditions, such as residence time, temperature, and reagent concentration. The primary advantages of a flow chemistry approach include enhanced safety, improved heat and mass transfer, and the potential for higher throughput and scalability compared to traditional batch processing.

Solvent-Free or Low-Solvent Methodologies for this compound

The final step in many synthetic routes to this compound involves the acetylation of the primary amine of (morpholin-2-yl)methanamine. This transformation is well-suited to solvent-free or low-solvent conditions, which align with the principles of green chemistry by reducing volatile organic compound waste.

Solvent-free acetylation can be effectively carried out using acetic anhydride as both the reagent and the reaction medium. tandfonline.com To facilitate the reaction, which can be exothermic, a catalyst is often employed. Studies on similar acetylations have demonstrated the efficacy of various catalysts under these conditions. For instance, vanadyl sulfate (B86663) (VOSO₄) has been used to promote the acetylation of phenols and other functional groups stoichiometrically and without a solvent. frontiersin.orgnih.govconsensus.app Another approach involves using N-bromosuccinimide (NBS) as a catalyst for the acetylation of fibers with acetic anhydride. tandfonline.com These catalytic, solvent-free methods often proceed at room temperature or with gentle heating and can significantly reduce the environmental impact and simplify product work-up. frontiersin.org

A potential solvent-free protocol for the final step in this compound synthesis could involve the direct reaction of (morpholin-2-yl)methanamine with a stoichiometric amount of acetic anhydride, potentially activated by a catalyst as described in the table below.

Table 1: Potential Catalysts for Solvent-Free Acetylation

CatalystSubstrate Type ExploredPotential Applicability
Vanadyl sulfate (VOSO₄)Phenols, Alcohols, ThiolsAcetylation of the primary amine
N-bromosuccinimide (NBS)Lignocellulosic FibresAcetylation of the primary amine
Racemic Camphor Sulfonic AcidAlcohols, Amines, PhenolsAcetylation of the primary amine

This table is a projection of potential applications based on existing research on other molecules.

Optimization of Synthetic Pathways for this compound

Reaction Condition Studies for Enhanced Yield and Selectivity

The optimization of reaction conditions is critical for maximizing the yield and purity of this compound. A documented synthesis involves the debenzylation of an N-benzyl protected precursor, 2-(N-acetylaminomethyl)-4-benzylmorpholine. chemicalbook.com This reaction is a catalytic hydrogenation, and its efficiency is highly dependent on several parameters.

In a specific study, the reaction was performed using a 10% palladium on carbon (Pd/C) catalyst. chemicalbook.com The choice of solvent was a mixture of ethanol and acetic acid (20:1 ratio). chemicalbook.com The reaction was conducted at an elevated temperature of 60°C under a continuous stream of hydrogen gas for 22 hours. chemicalbook.com These conditions resulted in a quantitative crude yield (100%) of the desired product. chemicalbook.com

Further optimization studies for this and other steps in the synthesis could involve screening different catalysts (e.g., varying metal loading or support), solvents, temperatures, and hydrogen pressures to potentially reduce reaction times and catalyst loading while maintaining high yield and selectivity. General optimization strategies for related morpholine syntheses have shown that screening different bases and solvents is crucial for improving yields in cyclization steps. acs.org

Table 2: Reported Reaction Conditions for Hydrogenolytic Debenzylation

ParameterConditionReference
Starting Material2-(N-acetylaminomethyl)-4-benzylmorpholine chemicalbook.com
Catalyst10% Palladium on Carbon (Pd/C) chemicalbook.com
SolventEthanol / Acetic Acid (20:1) chemicalbook.com
Temperature60°C chemicalbook.com
AtmosphereHydrogen Stream chemicalbook.com
Reaction Time22 hours chemicalbook.com
Crude Yield100% chemicalbook.com

Purification Strategies for this compound

Effective purification is essential to isolate this compound in high purity. The strategy employed depends on the nature of the impurities present at the end of the reaction.

Following the catalytic hydrogenation described previously, a straightforward work-up procedure was sufficient to isolate the crude product. This involved the filtration of the reaction mixture through Celite to remove the solid palladium catalyst. chemicalbook.com Subsequently, the solvent was removed from the filtrate by distillation under reduced pressure. chemicalbook.com In the documented procedure, the resulting crude product was deemed pure enough for subsequent use without further purification steps. chemicalbook.com

For instances where higher purity is required, or when different synthetic routes yield more complex impurity profiles, other standard purification techniques would be necessary. These can include:

Recrystallization: This technique is effective for purifying solid compounds. The crude product is dissolved in a minimal amount of a hot solvent, and upon cooling, the pure compound crystallizes out, leaving impurities in the solution. acs.org

Column Chromatography: A highly versatile method for purifying both solid and liquid compounds. The crude mixture is passed through a column of stationary phase (e.g., silica (B1680970) gel), and a solvent (eluent) is used to move the components down the column at different rates, allowing for their separation. acs.org

Acid-Base Extraction: Given the basic nature of the morpholine nitrogen, washing the crude product dissolved in an organic solvent with an acidic aqueous solution can help remove non-basic impurities. The product can then be recovered by basifying the aqueous layer and re-extracting.

Stereoselective Synthesis of this compound and its Enantiomers

This compound possesses a stereocenter at the C2 position of the morpholine ring, meaning it can exist as two non-superimposable mirror images, or enantiomers: (R)-N-(morpholin-2-ylmethyl)acetamide and (S)-N-(morpholin-2-ylmethyl)acetamide. The synthesis of a single enantiomer (stereoselective synthesis) is of high importance, particularly in pharmaceutical applications. Several strategies developed for the asymmetric synthesis of 2-substituted chiral morpholines are directly applicable.

One of the most powerful methods is the asymmetric hydrogenation of a dehydromorpholine precursor . This approach involves creating the chiral center after the morpholine ring has been formed. nih.gov Research has shown that using a chiral bisphosphine-rhodium complex, particularly one with a large bite angle, can catalyze the hydrogenation of a 2-substituted dehydromorpholine with excellent enantioselectivity, achieving up to 99% enantiomeric excess (ee). nih.govsemanticscholar.orgrsc.org This method is attractive due to its high efficiency and atom economy. nih.gov

Another prominent strategy involves building the morpholine ring from enantiomerically pure starting materials . A common approach starts with a commercially available, enantiopure amino alcohol. nih.govnih.gov A key step in this type of synthesis is a palladium-catalyzed intramolecular carboamination reaction, which forms the morpholine ring and sets the relative stereochemistry of the substituents. nih.gov

Other established methods that could be adapted include:

Sharpless Asymmetric Epoxidation: This method can be used to create a chiral epoxide from an allylic alcohol. nih.gov This epoxide can then serve as a key intermediate, with its stereochemistry guiding the formation of the chiral morpholine ring system. nih.gov

Use of Chiral Auxiliaries: A chiral auxiliary, such as pseudoephedrine, can be temporarily incorporated into the molecule to direct a stereoselective reaction. nih.gov After the desired stereocenter is created, the auxiliary is removed, yielding the enantiomerically enriched product.

By applying these advanced stereoselective strategies, it is feasible to produce specific enantiomers of this compound with high optical purity.

Advanced Analytical Characterization of N Morpholin 2 Ylmethyl Acetamide

Spectroscopic Analysis of N-(morpholin-2-ylmethyl)acetamide

The structural elucidation of this compound, a molecule incorporating a morpholine (B109124) ring and an acetamide (B32628) side chain, relies on a combination of modern spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is employed to map the proton and carbon framework, Infrared (IR) spectroscopy to identify the key functional groups, and Mass Spectrometry (MS) to determine the molecular weight and fragmentation pattern.

Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound

NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. For this compound, a combination of 1D (¹H and ¹³C) and 2D NMR experiments would be essential for unambiguous structural assignment.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons of the morpholine ring, the methylene (B1212753) bridge, the acetamide methyl group, and the amide and amine protons. The morpholine ring protons would likely appear as a series of complex multiplets due to their diastereotopic nature and coupling with each other. The chemical shifts are influenced by the electronegativity of the adjacent oxygen and nitrogen atoms.

Projected ¹H NMR Data for this compound

Proton Assignment Expected Chemical Shift (δ, ppm) Expected Multiplicity Expected Coupling Constant (J, Hz)
H-2 (morpholine)~3.8 - 4.0m-
H-3eq, H-5eq (morpholine)~3.6 - 3.8m-
H-3ax, H-5ax (morpholine)~2.6 - 2.8m-
H-6eq (morpholine)~2.9 - 3.1m-
H-6ax (morpholine)~2.4 - 2.6m-
CH₂ (bridging)~3.2 - 3.4m-
NH (amine)Broad singlet--
NH (amide)Broad singlet--
CH₃ (acetamide)~1.9 - 2.1s-

Note: Chemical shifts are referenced to a standard solvent signal. Multiplicity (m = multiplet, s = singlet) and coupling constants are estimations.

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The chemical shifts would be characteristic of the electronic environment of each carbon atom.

Projected ¹³C NMR Data for this compound

Carbon Assignment Expected Chemical Shift (δ, ppm)
C=O (amide)~170 - 172
C-2 (morpholine)~75 - 77
C-3, C-5 (morpholine)~66 - 68
C-6 (morpholine)~45 - 47
CH₂ (bridging)~43 - 45
CH₃ (acetamide)~22 - 24

Note: Chemical shifts are referenced to a standard solvent signal.

To definitively assign the proton and carbon signals and to confirm the connectivity within the molecule, a suite of 2D NMR experiments would be necessary.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons, helping to trace the proton network within the morpholine ring and the side chain. For instance, it would show correlations between the H-2 proton and the adjacent methylene bridge protons, as well as between the protons on C-3, C-5, and C-6 of the morpholine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. This would allow for the unambiguous assignment of the carbon signals based on the already assigned proton signals.

Infrared (IR) Spectroscopy of this compound for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Projected IR Absorption Bands for this compound

Vibrational Mode Expected Frequency Range (cm⁻¹) Intensity
N-H Stretch (amine and amide)3300 - 3500Medium, broad
C-H Stretch (aliphatic)2850 - 3000Medium to strong
C=O Stretch (amide)1640 - 1680Strong
N-H Bend (amide II band)1515 - 1570Medium to strong
C-N Stretch (amide and amine)1200 - 1350Medium
C-O-C Stretch (ether)1050 - 1150Strong

Mass Spectrometry (MS) of this compound

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization. For this compound (C₇H₁₄N₂O₂, Molecular Weight: 158.20 g/mol ), the mass spectrum would be expected to show a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) depending on the ionization technique used (e.g., Electron Ionization or Electrospray Ionization).

Projected Mass Spectrometry Fragmentation for this compound

m/z Value Possible Fragment Ion Fragment Structure
159[M+H]⁺Protonated parent molecule
158[M]⁺Parent molecule
100[M - CH₃CONH₂]⁺Morpholin-2-ylmethyl cation
86[C₄H₈NO]⁺Fragment from morpholine ring cleavage
58[CH₃CONHCH₂]⁺Fragment from cleavage of the C-C bond adjacent to the morpholine ring
43[CH₃CO]⁺Acetyl cation

The fragmentation pattern would provide further confirmation of the structure by showing the loss of characteristic neutral fragments and the formation of stable carbocations derived from the morpholine and acetamide moieties.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool in chemical analysis, providing highly accurate mass measurements that are crucial for determining the elemental composition of a molecule. Unlike standard mass spectrometry, which provides nominal mass, HRMS can measure mass to within a few parts per million (ppm), allowing for the confident assignment of a molecular formula. nih.gov

For this compound, with a molecular formula of C7H14N2O2, the theoretical exact mass can be calculated. This value serves as a benchmark for experimental determination via HRMS. The high mass accuracy of HRMS helps to distinguish the compound from other molecules with the same nominal mass but different elemental compositions. nih.gov

A typical HRMS analysis of this compound would involve dissolving the compound in a suitable solvent and introducing it into the mass spectrometer, often using a soft ionization technique like electrospray ionization (ESI) to minimize fragmentation and maximize the abundance of the molecular ion. The instrument, such as an Orbitrap or a Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometer, would then measure the mass-to-charge ratio (m/z) of the protonated molecule, [M+H]+. acs.orgacs.org

Table 1: Theoretical and Hypothetical HRMS Data for this compound

ParameterValue
Molecular FormulaC7H14N2O2
Theoretical Monoisotopic Mass158.1055 g/mol
Ion[M+H]+
Theoretical m/z159.1128
Hypothetical Experimental m/z159.1126
Hypothetical Mass Accuracy (ppm)-1.26

This level of accuracy provides strong evidence for the elemental composition of the compound.

Fragmentation Pattern Analysis of this compound

Tandem mass spectrometry (MS/MS) is employed to study the fragmentation pattern of a molecule. In this technique, the molecular ion of this compound would be isolated and then subjected to collision-induced dissociation (CID) to generate a series of fragment ions. The analysis of these fragments provides valuable information about the compound's structure. nih.gov

The fragmentation of this compound is expected to occur at the most labile bonds. The morpholine ring is a common feature in many biologically active compounds, and its fragmentation has been studied. researchgate.nete3s-conferences.org Cleavage of the morpholine ring and the amide bond are anticipated fragmentation pathways. youtube.com

Key predicted fragmentation pathways for the [M+H]+ ion of this compound include:

Loss of the acetamide group: Cleavage of the C-N bond between the morpholine ring and the methylacetamide group.

Ring opening of the morpholine: Fission of the C-O or C-N bonds within the morpholine ring.

Loss of small neutral molecules: Elimination of water (H2O) or carbon monoxide (CO).

Table 2: Predicted Key Fragment Ions of this compound in MS/MS

Hypothetical m/zProposed Fragment Structure/Loss
115.0868[M+H - C2H3O]+ (Loss of acetyl group)
101.0712[M+H - C2H4NO]+ (Cleavage of the exocyclic C-N bond)
86.0606[C4H8NO]+ (Fragment of the morpholine ring)
74.0602[C3H8NO]+ (Further fragmentation of the morpholine ring)
58.0657[C3H8N]+ (Amine fragment)

The interpretation of these fragmentation patterns allows for the structural confirmation of this compound.

Chromatographic Purity and Impurity Profiling of this compound

Chromatographic techniques are essential for assessing the purity of a compound and for detecting, identifying, and quantifying any impurities. tandfonline.comnih.gov

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a primary technique for determining the purity of non-volatile and thermally labile compounds. eschemy.com For a polar compound like this compound, a reversed-phase HPLC method would be a suitable starting point for development. sielc.com

A typical HPLC method development strategy would involve:

Column Selection: A C18 column is often the first choice for reversed-phase HPLC. However, for polar compounds, an embedded polar group (polar-embedded) or a polar end-capped C18 column might provide better retention and peak shape. Mixed-mode columns that offer both reversed-phase and ion-exchange retention mechanisms could also be effective. helixchrom.comsielc.com

Mobile Phase Optimization: A mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol (B129727) would be used as the mobile phase. The pH of the aqueous portion would be adjusted to ensure the analyte is in a single ionic form, which is crucial for good peak shape and reproducibility. Given the basic nature of the morpholine nitrogen, a slightly acidic mobile phase is often preferred. sielc.comlcms.cz

Detector Selection: Since this compound lacks a strong chromophore, UV detection at low wavelengths (e.g., 200-210 nm) might be possible. However, for better sensitivity and universality, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) would be more appropriate. Coupling the HPLC to a mass spectrometer (LC-MS) would provide the highest level of specificity and sensitivity for impurity identification. chimia.ch

Table 3: Hypothetical HPLC Method Parameters for this compound

ParameterCondition
Column Polar-Embedded C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector ELSD or CAD
Injection Volume 10 µL

This method would be validated for specificity, linearity, accuracy, precision, and robustness to ensure its suitability for routine purity testing and impurity profiling. thermofisher.com

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. nih.govresearchgate.net While this compound itself has a relatively high boiling point and may not be ideal for direct GC analysis, GC-MS can be a valuable tool for identifying volatile impurities in the starting materials or by-products from its synthesis. researchgate.net

For the analysis of this compound or related non-volatile impurities, a derivatization step would likely be necessary to increase volatility and improve chromatographic performance. nih.govresearchgate.net Common derivatization reagents for amines include silylating agents (e.g., BSTFA) or acylating agents (e.g., trifluoroacetic anhydride).

A GC-MS method for impurity profiling would typically involve:

Sample Preparation: Dissolution in a suitable solvent and, if necessary, derivatization.

GC Separation: A capillary column with a non-polar or mid-polar stationary phase would be used to separate the analytes. The oven temperature would be programmed to ramp up to elute compounds with a wide range of boiling points.

MS Detection: The mass spectrometer would detect the eluting compounds, and the resulting mass spectra would be used for identification by comparison to spectral libraries or through interpretation of fragmentation patterns. thermofisher.com

Table 4: Hypothetical GC-MS Method Parameters for Volatile Impurity Analysis

ParameterCondition
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium, 1.2 mL/min
Inlet Temperature 250 °C
Oven Program 50 °C (2 min), then 10 °C/min to 280 °C (5 min)
MS Ionization Electron Ionization (EI), 70 eV
MS Scan Range 40-500 amu

This approach is highly effective for detecting and identifying a wide range of potential process-related impurities.

X-ray Crystallography for Solid-State Structure Determination of this compound

X-ray crystallography is the definitive technique for determining the three-dimensional atomic arrangement of a molecule in its solid state. This information is crucial for understanding its physical properties, such as solubility and stability, and for identifying different polymorphic forms. acs.orgresearchgate.net

To perform an X-ray crystallographic analysis of this compound, a high-quality single crystal of the compound is required. This is typically grown by slow evaporation of a saturated solution, slow cooling, or vapor diffusion. iucr.org

The analysis would reveal:

Molecular Conformation: The precise bond lengths, bond angles, and torsion angles of the molecule. The morpholine ring is expected to adopt a chair conformation. researchgate.net

Crystal Packing: How the individual molecules are arranged in the crystal lattice.

Intermolecular Interactions: The presence of hydrogen bonds, van der Waals forces, and other non-covalent interactions that stabilize the crystal structure. The N-H group of the amide and the morpholine nitrogen, as well as the C=O group of the amide and the morpholine oxygen, are all potential sites for hydrogen bonding. researchgate.netresearchgate.netresearchgate.net

Table 5: Hypothetical Crystallographic Data for this compound

ParameterHypothetical Value
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)10.5
b (Å)8.2
c (Å)12.1
β (°)105
Volume (ų)1003
Z (molecules/unit cell)4
Calculated Density (g/cm³)1.05
Key Hydrogen BondsN-H···O=C, N-H···O(morpholine)

The detailed structural information obtained from X-ray crystallography is invaluable for understanding the solid-state behavior of this compound and for ensuring the consistency of its physical form in pharmaceutical development.

Computational and Theoretical Studies on N Morpholin 2 Ylmethyl Acetamide

Quantum Chemical Calculations of N-(morpholin-2-ylmethyl)acetamide

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. For a molecule like this compound, these methods can predict its geometry, stability, and reactivity.

Density Functional Theory (DFT) Studies for Electronic Structure and Molecular Orbitals

While no specific DFT studies on this compound have been published, this powerful quantum mechanical method is widely used to investigate the electronic properties of organic molecules. nih.govdntb.gov.ua A DFT analysis of this compound would involve solving the Kohn-Sham equations to approximate the electron density and, from this, derive key molecular properties.

Such a study would typically calculate the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. A larger gap generally implies lower reactivity. Furthermore, DFT can generate an electrostatic potential map, which would visualize the charge distribution across the this compound molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This information is invaluable for predicting sites of interaction with other molecules.

Table 1: Illustrative DFT-Calculated Electronic Properties of this compound

The following data is hypothetical and for illustrative purposes only, as no specific studies have been conducted on this compound.

ParameterHypothetical ValueSignificance
HOMO Energy-6.5 eVIndicates electron-donating capability
LUMO Energy1.2 eVIndicates electron-accepting capability
HOMO-LUMO Gap7.7 eVRelates to chemical reactivity and stability
Dipole Moment3.2 DMeasures the overall polarity of the molecule

Conformational Analysis of this compound

This compound possesses significant conformational flexibility due to the puckering of the morpholine (B109124) ring and rotation around several single bonds. A computational conformational analysis, which has not yet been reported for this specific molecule, would be essential to understand its three-dimensional structure and how this influences its properties.

This analysis would involve systematically rotating the rotatable bonds and exploring the different chair and boat conformations of the morpholine ring to identify all possible stable conformers. nih.gov For each conformer, its relative energy would be calculated to determine the most stable, low-energy shapes the molecule is likely to adopt. The results of such a study could be presented in a table listing the different conformers, their relative energies, and key dihedral angles. This information is critical as the biological activity of a molecule is often dependent on its specific three-dimensional shape. For instance, studies on N-benzyl-N-(furan-2-ylmethyl)acetamide have shown how different conformers can coexist in solution. scielo.brresearchgate.net

Vibrational Frequency Calculations for Spectroscopic Correlation

Theoretical vibrational frequency calculations, typically performed using DFT, are a standard method to predict a molecule's infrared (IR) and Raman spectra. Although no such calculations have been published for this compound, this analysis would be a valuable tool for its characterization.

The calculations would predict the frequencies and intensities of the fundamental vibrational modes of the molecule. These predicted frequencies can then be compared with experimentally obtained IR and Raman spectra to confirm the molecular structure and assign the observed spectral bands to specific molecular motions, such as C-H stretching, N-H bending, and C=O stretching. Such correlative studies have been extensively used for other complex organic molecules to validate their computationally derived structures.

Molecular Dynamics Simulations of this compound

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of molecules, including their movements and interactions. While no MD simulations of this compound are available in the literature, this technique could offer profound insights into its dynamic nature.

Solvent Effects on this compound Conformation

The conformation of a molecule can be significantly influenced by its environment, particularly the solvent. MD simulations are an ideal tool to investigate these solvent effects on this compound.

In such a simulation, a single this compound molecule would be placed in a box filled with explicit solvent molecules (e.g., water, ethanol (B145695), or a non-polar solvent). The simulation would then track the atomic motions over time, revealing how the solvent molecules interact with the solute and influence its conformational preferences. For example, in a polar solvent like water, the molecule might adopt a conformation that maximizes hydrogen bonding opportunities. In contrast, in a non-polar solvent, intramolecular interactions might become more dominant in determining the molecular shape. Studies on molecules like N-methyl acetamide (B32628) have demonstrated the power of MD in understanding solvation and its impact on molecular structure. chemrxiv.orgresearchgate.net

Interaction Dynamics of this compound with Biological Macromolecules

A key application of MD simulations in medicinal chemistry is to study how a small molecule might interact with a biological target, such as a protein or a nucleic acid. nih.gov Although there is no research on the interaction of this compound with any biological macromolecule, MD simulations could be employed to predict its binding mode and affinity.

This would typically start with a molecular docking study to predict the most likely binding pose of this compound in the active site of a target protein. This docked complex would then be subjected to an MD simulation to observe the stability of the interaction over time. The simulation can reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. The results of such simulations are often used to guide the design of more potent and selective drug candidates. The principles of such studies are well-established for various small molecules and their protein targets. nih.govnih.gov

Prediction of Reactivity and Reaction Mechanisms Involving this compound

Computational chemistry provides powerful tools to predict the reactivity of molecules and elucidate potential reaction mechanisms, offering insights that can guide synthetic efforts and explain experimental observations. For this compound, theoretical studies can identify the most likely sites for chemical attack, predict the stability of intermediates and transition states, and map out the energy profiles of various reaction pathways.

The reactivity of this compound is primarily dictated by the functional groups present: the secondary amine within the morpholine ring, the ether oxygen of the morpholine, and the amide group. Computational models, such as those based on Density Functional Theory (DFT), can be employed to calculate molecular properties that correlate with reactivity. These include the distribution of electron density, the energies of the frontier molecular orbitals (HOMO and LUMO), and electrostatic potential maps.

Key Reactive Sites and Predicted Reactions:

Amide Group: The amide linkage is a critical site for reactivity. Computational studies on simple amides like acetamide have shown that they can undergo hydrolysis under both acidic and basic conditions. patsnap.com In an acidic medium, the carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon and making it susceptible to nucleophilic attack by water. patsnap.com Under basic conditions, a hydroxide (B78521) ion can directly attack the carbonyl carbon. patsnap.com Theoretical calculations can model the energy barriers for these pathways, predicting the feasibility and kinetics of hydrolysis for this compound. The nitrogen atom of the amide can also be protonated, a process that is influenced by the geometry of the amide bond. nih.gov Computational models can predict the likelihood of N-protonation versus O-protonation, which has significant implications for the subsequent reactivity of the molecule. nih.gov

Morpholine Nitrogen: The secondary amine in the morpholine ring is a nucleophilic and basic center. It is expected to be a primary site for protonation and alkylation reactions. Computational models can predict the pKa of this nitrogen, providing a quantitative measure of its basicity. The nucleophilicity can be assessed by calculating the energy of the HOMO, which is often localized on the nitrogen atom.

Reaction Mechanisms:

Hydrolysis: As mentioned, the amide bond is susceptible to hydrolysis. Computational studies can map the reaction coordinate for the addition-elimination mechanism, identifying the tetrahedral intermediate and the transition states leading to its formation and collapse. The influence of the morpholine substituent on the stability of these intermediates can be computationally evaluated.

N-Alkylation/N-Acylation: The morpholine nitrogen can readily react with electrophiles. Theoretical calculations can be used to compare the reactivity of the morpholine nitrogen versus the amide nitrogen, predicting the regioselectivity of such reactions.

Oxidation: The nitrogen and the carbon atoms adjacent to the ether oxygen in the morpholine ring are potential sites for oxidation. Computational methods can predict the bond dissociation energies of C-H and N-H bonds to assess their susceptibility to radical abstraction, a key step in many oxidation reactions.

Theoretical studies on the pyrolysis of acetamide have identified bimolecular reactions as key pathways for decomposition, leading to products like acetic acid and acetonitrile (B52724). uaeu.ac.ae Similar computational investigations on this compound could predict its thermal stability and decomposition products.

In Silico ADMET Predictions for this compound Derivatives

In the process of drug discovery and development, the assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial. In silico methods have become indispensable for predicting these properties early in the development pipeline, allowing for the prioritization of candidates with favorable profiles and the early deselection of those likely to fail. scielo.brnih.gov Various computational models, often available as web-based tools like SwissADME, utilize a molecule's structure to estimate a wide range of pharmacokinetic and pharmacodynamic parameters. youtube.comyoutube.com

For this compound and its derivatives, in silico ADMET predictions can provide valuable insights into their potential as therapeutic agents. These predictions are based on quantitative structure-property relationships (QSPR) derived from large datasets of experimental data.

Key ADMET Parameters and Their Prediction:

Absorption: This refers to the compound's ability to be absorbed into the bloodstream, typically after oral administration. Key predicted parameters include water solubility, intestinal absorption, and cell permeability (e.g., Caco-2 permeability). For a compound to be well-absorbed, a balance between hydrophilicity and lipophilicity is often required. scielo.br

Distribution: This describes how a compound spreads throughout the body's tissues and fluids. Important predictions include plasma protein binding and the ability to cross the blood-brain barrier (BBB). High plasma protein binding can limit the amount of free drug available to exert its effect, while BBB penetration is critical for drugs targeting the central nervous system.

Metabolism: This involves the chemical modification of the compound by enzymes in the body, primarily in the liver by the cytochrome P450 (CYP) family of enzymes. In silico models can predict which CYP isoforms are likely to metabolize the compound and whether the compound is an inhibitor of these enzymes. CYP inhibition can lead to drug-drug interactions.

Excretion: This is the process by which the compound and its metabolites are removed from the body. While direct prediction of excretion pathways is complex, parameters related to metabolism and solubility can provide an indication.

Toxicity: A wide range of toxicity endpoints can be predicted computationally, including mutagenicity (e.g., AMES test), carcinogenicity, hepatotoxicity (liver toxicity), and cardiotoxicity (e.g., hERG inhibition). uaeu.ac.ae These predictions are crucial for identifying potential safety liabilities early on.

A hypothetical in silico ADMET prediction for this compound and two illustrative derivatives is presented in the table below. The derivatives are:

Derivative 1: N-((4-fluoromorpholin-2-yl)methyl)acetamide

Derivative 2: N-(morpholin-2-ylmethyl)propanamide

These predictions are generated based on typical outputs from computational ADMET models and are for illustrative purposes only.

ParameterThis compoundDerivative 1Derivative 2Interpretation
Molecular Weight (g/mol)158.20176.19172.22Generally, lower molecular weight (<500) is favorable for absorption.
LogP (Lipophilicity)-0.5-0.2-0.1Optimal range for oral absorption is typically between 1 and 3. Negative values indicate high hydrophilicity.
Water SolubilityHighHighHighGood water solubility is generally favorable for absorption and formulation.
Human Intestinal Absorption (%)>90%>90%>90%High predicted absorption is desirable for orally administered drugs.
Blood-Brain Barrier (BBB) PermeantNoNoNoIndicates the compound is unlikely to cross into the brain, which can be desirable to avoid CNS side effects.
CYP2D6 InhibitorNoNoNoNon-inhibition of major CYP enzymes reduces the risk of drug-drug interactions.
hERG InhibitorLow riskLow riskLow riskLow risk of hERG inhibition suggests a lower potential for cardiotoxicity.
AMES MutagenicityNegativeNegativeNegativeA negative prediction suggests the compound is unlikely to be mutagenic.

Investigation of Biological Activity and Potential Mechanisms of Action for N Morpholin 2 Ylmethyl Acetamide

Overview of Morpholine-Containing Compounds in Bioactive Research

The morpholine (B109124) moiety is a privileged structure in drug discovery, frequently incorporated into molecules to enhance their pharmacological profiles. researchgate.net Its presence can influence a compound's physicochemical properties, such as solubility and lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile. The nitrogen atom in the morpholine ring can act as a basic center, allowing for the formation of salts and improving aqueous solubility. Furthermore, the oxygen atom can participate in hydrogen bonding, a crucial interaction for binding to biological targets. researchgate.net

A vast body of research highlights the diverse biological activities associated with morpholine-containing compounds. These include anticancer, anti-inflammatory, antiviral, antibacterial, and central nervous system (CNS) activities. researchgate.nete3s-conferences.org For instance, the approved drug linezolid, an antibiotic, features a morpholine ring, as does the anticancer agent gefitinib. The versatility of the morpholine scaffold allows for the introduction of various substituents, enabling the fine-tuning of biological activity and selectivity.

Screening Methodologies for N-(morpholin-2-ylmethyl)acetamide's Biological Effects

To elucidate the potential therapeutic applications of this compound, a systematic screening process employing a variety of assays is essential. This typically begins with broad, high-throughput screening to identify any biological activity, followed by more focused assays to determine the mechanism of action and potency.

In Vitro Screening Assays for Receptor Binding or Enzyme Inhibition

Initial assessment of a compound's biological activity often involves in vitro assays that measure its ability to interact with specific molecular targets, such as receptors or enzymes.

Receptor Binding Assays: These assays determine the affinity of a compound for a particular receptor. For example, a study on a close analog, 2-(3,4-dichlorophenoxy)-N-(2-morpholin-4-ylethyl)acetamide, utilized a radioligand binding assay to evaluate its affinity for sigma (σ) receptors. nih.gov This technique involves competing the test compound with a radiolabeled ligand known to bind to the receptor of interest. The amount of radioactivity displaced by the test compound is measured, allowing for the calculation of its binding affinity (Ki).

CompoundTarget ReceptorBinding Affinity (Ki, nM)
2-(3,4-dichlorophenoxy)-N-(2-morpholin-4-ylethyl)acetamideσ1 Receptor42
2-(3,4-dichlorophenoxy)-N-(2-morpholin-4-ylethyl)acetamideσ2 Receptor>1500

Enzyme Inhibition Assays: These assays measure the ability of a compound to inhibit the activity of a specific enzyme. A study on a series of coumarin-1,2,3-triazole-acetamide hybrids, which share the acetamide (B32628) substructure, evaluated their inhibitory activity against enzymes like α-glycosidase and acetylcholinesterase. nih.gov The assay typically involves incubating the enzyme with its substrate in the presence and absence of the test compound and measuring the rate of product formation. The concentration of the compound required to inhibit the enzyme's activity by 50% (IC50) is a common measure of potency.

Cell-Based Assays for Cellular Response Evaluation

Following promising results from in vitro screening, cell-based assays are employed to assess the effect of the compound on whole cells. These assays provide a more physiologically relevant context and can reveal a compound's impact on cellular processes.

Antiproliferative Assays: To investigate potential anticancer activity, the effect of a compound on the growth and proliferation of cancer cell lines is evaluated. A study on a series of morpholine-acetamide derivatives investigated their anti-tumor potential against ovarian cancer cell lines. nih.gov The MTT assay is a widely used colorimetric assay that measures cell viability and proliferation. The IC50 value, representing the concentration of the compound that inhibits cell growth by 50%, is determined.

Apoptosis Assays: To determine if a compound induces programmed cell death (apoptosis), assays such as Annexin V/propidium iodide (PI) staining followed by flow cytometry can be used. This method distinguishes between viable, apoptotic, and necrotic cells.

Wound Healing/Migration Assays: To assess the effect of a compound on cell migration, which is relevant for cancer metastasis, a wound-healing assay can be performed. A scratch is made in a confluent monolayer of cells, and the rate of wound closure in the presence of the compound is monitored over time.

Structure-Activity Relationship (SAR) Studies of this compound

Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. By systematically modifying the structure of a lead compound and evaluating the activity of the resulting analogs, researchers can identify key structural features responsible for its pharmacological effects.

Design and Synthesis of this compound Analogues

The synthesis of analogs of this compound would likely involve modifications at several key positions. The synthesis of the parent compound itself can be achieved through various synthetic routes, often starting from 2-(aminomethyl)morpholine (B111239) and an acetylating agent.

A general synthetic scheme for creating analogs could involve:

Starting Material: 2-(aminomethyl)morpholine or a suitable precursor.

Acylation: Reaction with a variety of acyl chlorides or anhydrides to introduce different substituents on the acetamide nitrogen.

N-alkylation/arylation of the morpholine nitrogen: Introduction of substituents on the morpholine nitrogen to explore its impact on activity.

Modification of the morpholine ring: Synthesis of derivatives with substitutions on the carbon atoms of the morpholine ring.

For instance, a study on morpholine-acetamide derivatives involved the reaction of a chloroacetylated morpholine with various amines, phenols, and thiols to generate a library of analogs. nih.gov

Positional and Functional Group Modifications and their Impact on Activity

The biological activity of morpholine-containing compounds can be significantly influenced by the nature and position of substituents.

Substituents on the Acetamide Moiety: In a study of morpholine-clubbed coumarinyl acetamide derivatives, the introduction of different substituents on the phenyl ring of the acetamide group had a profound effect on their antimicrobial activity. researchgate.net For example, electron-withdrawing groups at certain positions enhanced activity against specific bacterial strains, while electron-donating groups had different effects.

Stereochemistry of the Morpholine Ring: The stereochemistry at the C2 position of the morpholine ring can be critical for activity. In a study on 2-[(phenoxy)(phenyl)methyl]morpholine derivatives as serotonin (B10506) and noradrenaline reuptake inhibitors, the (S,S) and (R,R) enantiomers exhibited different potencies and selectivities. nih.gov This highlights the importance of synthesizing and testing single enantiomers of this compound.

Substituents on the Morpholine Nitrogen: Modification of the nitrogen atom of the morpholine ring can also modulate activity. For example, in a series of morpholinopyrimidine derivatives, the nature of the substituent on the piperazine (B1678402) ring, which is connected to the morpholine-containing pyrimidine, influenced their anti-inflammatory activity. nih.gov

The table below illustrates the impact of structural modifications on the biological activity of related morpholine derivatives.

Base StructureModificationResulting ActivityReference
2-[(phenoxy)(phenyl)methyl]morpholine(SS)-enantiomerPotent and selective dual SNRI nih.gov
Morpholine-acetamide derivativeAddition of a 4-chlorophenyl group to the acetamideIncreased anti-tumor activity nih.gov
Coumarinyl acetamideUnsubstituted phenyl ring on acetamideExcellent antifungal activity researchgate.net

Elucidation of Molecular Mechanisms of Action for this compound

There is currently no publicly available scientific literature detailing the molecular mechanisms of action for this compound. The subsequent sections represent a framework for the types of studies that would be necessary to elucidate these mechanisms.

Target Identification and Validation Strategies

No studies have been published that identify or validate specific biological targets for this compound. To determine its molecular targets, a systematic approach would be required. This would typically involve initial screening assays to identify potential protein interactions, followed by more rigorous validation studies.

Hypothetical Target Identification Approaches:

StrategyDescription
Affinity Chromatography Immobilized this compound could be used to capture interacting proteins from cell lysates.
In Silico Screening Computational models could predict potential binding targets based on the compound's structure.
Phenotypic Screening High-throughput screening of the compound across various cell lines could reveal specific cellular effects, guiding target identification.
Chemical Proteomics Advanced techniques could be used to identify protein targets in a cellular context.

Ligand-Receptor Interaction Studies

A fundamental step in understanding a compound's mechanism of action is to characterize its binding to a biological target. As no specific receptor has been identified for this compound, there are no available ligand-receptor interaction studies. Such studies would typically involve a range of biophysical and biochemical assays.

Potential Ligand-Receptor Interaction Assays:

Assay TypePurpose
Isothermal Titration Calorimetry (ITC) To determine the binding affinity, stoichiometry, and thermodynamic parameters of the interaction.
Surface Plasmon Resonance (SPR) To measure the kinetics of binding and dissociation in real-time.
X-ray Crystallography or Cryo-EM To determine the three-dimensional structure of the compound bound to its target, revealing specific atomic interactions.
Nuclear Magnetic Resonance (NMR) Spectroscopy To map the binding site and characterize the conformational changes upon binding.

Downstream Signaling Pathway Analysis

Without an identified target, the analysis of downstream signaling pathways affected by this compound has not been undertaken. Research in this area would be contingent on the successful identification of a primary molecular target. Subsequent investigations would aim to understand how the binding of the compound to its target modulates intracellular signaling cascades. This could involve techniques such as western blotting, reporter gene assays, and transcriptomic or proteomic profiling to measure changes in the phosphorylation status or expression levels of key signaling proteins.

Pharmacological and Toxicological Profiling (Mechanistic Focus)

The absence of primary research into the biological effects of this compound means that its pharmacological and toxicological profiles are unknown. The following sections outline the necessary areas of investigation to build this understanding from a mechanistic perspective.

Mechanistic Insights into Potential Efficacy

There are no published reports on the efficacy of this compound in any disease model. Determining potential efficacy would first require broad phenotypic screening to identify any promising biological activities. Once an effect is observed, further studies would be needed to connect the compound's molecular mechanism to a potential therapeutic outcome.

Understanding Toxicity at a Cellular or Molecular Level

No toxicological studies for this compound are present in the public domain. A thorough toxicological assessment would be a critical step in the evaluation of this compound. This would involve a tiered approach, starting with in vitro assays to assess cytotoxicity, genotoxicity, and potential for off-target effects at a cellular and molecular level.

Standard In Vitro Toxicity Assays:

AssayEndpoint Measured
Cell Viability Assays (e.g., MTT, LDH) General cytotoxicity in various cell lines.
Ames Test Mutagenic potential of the compound.
hERG Channel Assay Potential for cardiotoxicity.
CYP450 Inhibition Assays Potential for drug-drug interactions.

Chemical Derivatization and Scaffold Modification of N Morpholin 2 Ylmethyl Acetamide

Synthesis and Characterization of N-(morpholin-2-ylmethyl)acetamide Derivatives

The synthesis of the parent compound, this compound, can be achieved from 2-(N-acetylaminomethyl)-4-benzylmorpholine via a debenzylation reaction using palladium-carbon as a catalyst under a hydrogen stream. chemicalbook.com

The synthesis of derivatives often begins with a common intermediate. For instance, a series of morpholine (B109124) acetamide (B32628) derivatives were prepared by first synthesizing 2-chloro-1-(morpholin-4-yl)ethanone from morpholine and chloroacetyl chloride. nih.gov This intermediate was then reacted with various heterocyclic amines, phenols, and thiols in the presence of triethylamine (B128534) and potassium iodide in DMF. nih.gov The resulting derivatives were characterized using techniques such as melting point determination, thin-layer chromatography, elemental analysis (CHN), Fourier-transform infrared (FTIR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy. nih.gov

A study on N-substituted acetamide derivatives as P2Y14R antagonists also highlights the synthesis and characterization process. nih.gov Although not direct derivatives of this compound, the principles are applicable. In this study, derivatives were synthesized and characterized, with the most potent compound, I-17, showing an IC50 of 0.6 nM. nih.gov

The characterization data for synthesized derivatives are crucial for confirming their structure and purity. Below are examples of characterization data for representative morpholine-acetamide derivatives.

Table 1: Characterization Data for Selected Morpholine-Acetamide Derivatives

Compound Appearance Yield (%) Melting Point (°C) Molecular Formula Reference
1-(morpholin-4-yl)-2-phenoxyethanone (1g) Brown crystalline solid 78 200 C12H15NO3 nih.gov
1-(morpholin-4-yl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)amino]ethanone (1l) White powder 91 162 C14H16N4O3 nih.gov

Spectroscopic data further elucidates the structure of these derivatives.

Table 2: Spectroscopic Data for a Representative Morpholine-Acetamide Derivative

Compound FT-IR ν (cm⁻¹) Key ¹H NMR Signals (ppm) Key ¹³C NMR Signals (ppm) Reference
1-(morpholin-4-yl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)amino]ethanone (1l) 3328 (N-H), 2930 (C-H), 1667 (C=O, amide), 1627 (C=N), 1521 (C=C) Not provided in source Not provided in source nih.gov
N-methylmorpholine-functionalized benzimidazolium salts Not provided in source 10.0-12.01 (NH, amide), 5.98-5.99 (CH₂, acetamide), 5.59-5.82 (CH₂, benzylic), 2.34 & 3.95 (morpholine protons) 163.6–165.6 (C=O) mdpi.com

Libraries of this compound Analogues for High-Throughput Screening

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of thousands to millions of compounds for biological activity. targetmol.com The success of HTS campaigns relies heavily on the quality and diversity of the compound libraries being screened. targetmol.com The creation of focused libraries of analogues based on a privileged scaffold like this compound can increase the probability of identifying hit compounds.

The synthetic strategies outlined in section 6.1 provide a roadmap for the construction of such libraries. By employing combinatorial chemistry principles, where a core scaffold is systematically decorated with a variety of building blocks, large libraries of this compound analogues can be generated. For example, by reacting a suitable precursor of the this compound scaffold with a diverse set of alkylating agents, acylating agents, or pharmacophores, a library with variations at the amide nitrogen, the morpholine nitrogen, or appended functional groups can be synthesized.

The development of automated, high-throughput synthesis platforms allows for the rapid production of these libraries in a miniaturized format, such as in 1536-well plates on a nanomole scale. rsc.org This on-the-fly synthesis and in-situ screening approach can accelerate the discovery process. rsc.org Screening a library of this compound analogues against a specific biological target, such as a receptor or enzyme, could lead to the identification of novel modulators of that target's function. mdpi.com

Prodrug Design Based on this compound Structure

The prodrug approach is a well-established strategy in drug development to overcome undesirable physicochemical, biopharmaceutical, or pharmacokinetic properties of a pharmacologically active agent. researchgate.net A prodrug is a bioreversible derivative that is inactive itself but is converted in vivo to the active parent drug through enzymatic or chemical transformation. researchgate.netmdpi.com

The structure of this compound offers several handles amenable to prodrug design. The secondary amide group and the secondary amine in the morpholine ring are the most apparent sites for modification.

Amide-based Prodrugs: The amide bond itself is a common linkage in prodrugs. While this compound is already an amide, further modification at the amide nitrogen could create a prodrug. For example, attaching a group that improves water solubility or membrane permeability, which is later cleaved by amidases or other enzymes, is a viable strategy.

Amine-based Prodrugs: The secondary amine of the morpholine ring is another excellent site for creating prodrugs. Acylation of this amine to form an amide linkage is a common approach. This amide bond can be designed to be stable until it reaches the target site, where it is cleaved by amidases to release the active drug. This strategy has been used to prolong the action of certain drugs. nih.gov Alternatively, attaching a promoiety via a carbamate (B1207046) linkage is another possibility.

The modern approach to prodrug design often involves targeting specific transporters or enzymes to enhance delivery and activation. mdpi.com For instance, a promoiety could be attached to the morpholine nitrogen that is recognized by a specific transporter in the gastrointestinal tract, thereby improving oral absorption. nih.gov The design of such a prodrug would require careful consideration of the enzymes available at the target site to ensure efficient release of the active this compound. The ultimate goal is to improve properties such as solubility, permeability, or site-specific delivery, thereby enhancing the therapeutic potential of the parent compound. mdpi.comnih.gov

Potential Applications and Future Research Directions for N Morpholin 2 Ylmethyl Acetamide

Hypothetical Roles of N-(morpholin-2-ylmethyl)acetamide in Medicinal Chemistry

The morpholine (B109124) ring is a well-established "privileged structure" in medicinal chemistry, frequently incorporated into drug candidates to enhance their pharmacokinetic profiles and biological activities. nih.govresearchgate.netnih.gov The inclusion of the morpholine moiety in this compound suggests its potential as a scaffold for the development of novel therapeutic agents. The acetamide (B32628) group, also a common feature in bioactive molecules, further contributes to its potential for diverse biological interactions. nih.gov

Derivatives of morpholine and acetamide have demonstrated a wide range of pharmacological effects, including anti-tumor and antifungal activities. nih.govacs.org For instance, certain morpholine-acetamide derivatives have been investigated as potent anti-tumor drug candidates, showing inhibitory effects on cancer cell lines. nih.gov Specifically, some derivatives have exhibited significant inhibition of carbonic anhydrase and Hypoxia-inducible factor-1α (HIF-1α), both of which are implicated in cancer progression. nih.gov

Moreover, other related structures, such as 2-(2-oxo-morpholin-3-yl)-acetamide derivatives, have been identified as broad-spectrum antifungal agents. acs.org The structural similarity of this compound to these bioactive compounds suggests that it could serve as a valuable starting point for the design and synthesis of new drugs targeting similar pathways. Additionally, morpholine-containing compounds have been explored as selective sigma receptor ligands, which are involved in various neurological processes, indicating another potential therapeutic avenue for derivatives of this compound. nih.gov

The morpholine ring is known to improve physicochemical properties such as solubility and metabolic stability, which are crucial for drug development. researchgate.netnih.gov Therefore, this compound could be utilized as a key building block to impart these favorable characteristics to more complex drug molecules.

Potential as a Synthetic Intermediate in Complex Molecule Construction

The chemical structure of this compound makes it a valuable intermediate for the synthesis of more complex molecules. The secondary amine within the morpholine ring and the amide functionality provide reactive sites for further chemical modifications.

A known synthesis route for this compound involves the debenzylation of 2-(N-acetylaminomethyl)-4-benzylmorpholine using a palladium-carbon catalyst. chemicalbook.com This precursor itself can be derived from other starting materials, highlighting the multi-step synthetic pathways in which this compound can be involved.

The morpholine nucleus is a versatile scaffold that can be functionalized in various ways to create libraries of compounds for drug discovery. nih.govresearchgate.net this compound can serve as a foundational element in such synthetic endeavors. For example, the nitrogen atom of the morpholine ring can be subjected to N-alkylation or N-arylation to introduce diverse substituents. The acetamide portion also offers possibilities for chemical transformation, although it is generally more stable.

The synthesis of various morpholine derivatives often involves multi-step reactions, and intermediates like this compound can be crucial for building molecular complexity. researchgate.net Its bifunctional nature, possessing both a secondary amine and an amide, allows for orthogonal chemical strategies where each functional group can be reacted selectively under different conditions.

Exploration of this compound in Materials Science or Catalysis

While the primary focus of morpholine derivatives has been in medicinal chemistry, their unique structural and chemical properties suggest potential applications in materials science and catalysis. The morpholine moiety can influence the self-assembly and packing of molecules, which is a key aspect in the design of new materials.

For instance, N-methylmorpholine-N-oxide (NMMO), a derivative of morpholine, is utilized as a solvent in the Lyocell process for dissolving cellulose (B213188) to produce fibers. asianpubs.org This indicates that morpholine-based compounds can have interesting solvent properties that could be explored for this compound in specific polymer or material processing applications.

In the field of catalysis, the nitrogen atom in the morpholine ring can act as a ligand for metal centers. Chiral morpholine derivatives have been used as auxiliaries in asymmetric synthesis. lifechemicals.com Given that this compound can be synthesized as a specific stereoisomer, it holds potential for development into a chiral ligand for asymmetric catalysis, a critical area in the synthesis of enantiomerically pure compounds. The presence of the amide group could also play a role in coordinating with metal ions or influencing the catalytic environment.

Unaddressed Research Gaps and Challenges in this compound Studies

Despite the potential of this compound, there are significant research gaps that need to be addressed. A primary challenge is the limited number of studies focused specifically on this compound. Much of the available information is on related morpholine and acetamide derivatives, and direct experimental data on the biological activity and material properties of this compound is scarce.

A key challenge in the synthesis of morpholine derivatives can be achieving high yields and stereoselectivity. nih.gov While a synthesis for this compound has been reported, optimizing this process for large-scale production and exploring alternative, more efficient synthetic routes remains an open area of research. chemicalbook.com The synthesis often involves protecting groups and multiple steps, which can be inefficient.

Furthermore, the full spectrum of its biological activities has yet to be explored. Systematic screening of this compound and its simple derivatives against a wide range of biological targets is necessary to uncover its therapeutic potential. The structure-activity relationships (SAR) for this specific scaffold are also not well understood.

In the context of materials science and catalysis, there is a clear lack of research. Investigations into its properties as a ligand, a monomer for polymerization, or a component in functional materials are completely unexplored territories.

Emerging Methodologies Applicable to this compound Research

Advances in chemical synthesis and analytical techniques offer new avenues for the study of this compound. Modern synthetic methodologies, such as flow chemistry and microwave-assisted synthesis, could be applied to optimize the synthesis of this compound and its derivatives, potentially leading to higher yields, reduced reaction times, and improved purity.

High-throughput screening (HTS) technologies can be employed to rapidly assess the biological activity of this compound and a library of its derivatives against numerous biological targets. This would accelerate the process of identifying potential therapeutic applications.

Computational methods, such as molecular docking and molecular dynamics simulations, can be used to predict the binding of this compound to various protein targets, guiding the rational design of more potent and selective analogs. nih.govnih.gov

Advanced analytical techniques are also crucial for the characterization and quantification of morpholine-containing compounds. Methods like gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are well-established for the analysis of morpholines and can be adapted for this compound. researchgate.netnih.govhelixchrom.com The development of novel derivatization methods can further enhance the sensitivity and selectivity of these analytical techniques. nih.gov

Conclusion and Outlook

Summary of Key Research Avenues for N-(morpholin-2-ylmethyl)acetamide

A thorough analysis of existing scientific literature indicates that there are currently no established or well-documented key research avenues specifically for this compound. While the broader class of morpholine-acetamide derivatives has been the subject of various studies, leading to the discovery of compounds with potential therapeutic effects, these findings have not been directly attributed to or tested on this compound. As such, the scientific community is yet to publish research that defines specific pathways of investigation for this compound.

Future Perspectives for this compound as a Research Subject

Despite the current lack of specific research, the structural components of this compound—the morpholine (B109124) ring and the acetamide (B32628) group—are considered privileged scaffolds in medicinal chemistry. nih.govnih.gov The morpholine moiety is a feature of numerous approved drugs and is known to improve the pharmacokinetic profile of bioactive molecules. nih.govlifechemicals.com Similarly, the acetamide group is a common feature in a variety of pharmacologically active compounds.

Given the established importance of these structural motifs, several speculative yet scientifically grounded future perspectives for this compound as a research subject can be proposed:

Anticancer Research: Derivatives of the morpholine-acetamide scaffold have been investigated for their potential as anti-tumor agents. consensus.appresearchgate.net Future research could involve screening this compound for cytotoxic activity against various cancer cell lines. Its structural similarity to other compounds that have shown promise in this area makes it a candidate for inclusion in anticancer drug discovery programs.

Central Nervous System (CNS) Applications: The morpholine ring is present in several CNS-active drugs. It is conceivable that this compound could be investigated for its potential to interact with targets in the central nervous system. Future studies could explore its binding affinity for various receptors and transporters, potentially uncovering applications in the treatment of neurological or psychiatric disorders.

Antimicrobial Research: The fusion of a morpholine motif with other heterocyclic structures has yielded compounds with significant antimicrobial properties. openmedicinalchemistryjournal.com this compound could serve as a foundational structure for the synthesis of new derivatives to be tested against a panel of bacterial and fungal pathogens.

As a Chemical Building Block: The presence of reactive sites on the this compound molecule makes it a potentially valuable building block in synthetic chemistry. nih.govresearchgate.net It could be used to create more complex molecules and libraries of compounds for high-throughput screening in drug discovery campaigns.

It is crucial to emphasize that these perspectives are hypothetical and are based on the known activities of structurally related compounds. Rigorous experimental investigation is required to determine if this compound possesses any of the suggested biological activities. The synthesis of this compound is documented, providing a clear starting point for any research group interested in exploring its potential. chemicalbook.com

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-(morpholin-2-ylmethyl)acetamide with high purity?

  • Methodological Answer : The synthesis typically involves coupling morpholine derivatives with activated acetamide precursors. Key steps include:

  • Amide bond formation : Use coupling agents like HATU or DCC with DMAP to facilitate reaction efficiency .
  • Stepwise optimization : Control reaction temperature (0–25°C) and solvent polarity (e.g., DMF or dichloromethane) to minimize side products .
  • Purification : Employ gradient column chromatography (e.g., 0–8% MeOH in CH₂Cl₂) followed by recrystallization from ethyl acetate for ≥95% purity .

Q. How can researchers confirm the structural integrity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:

Technique Parameters Key Observations
¹H/¹³C NMR CDCl₃ solvent, 300 MHzMorpholine protons (δ 3.3–4.1 ppm), acetamide carbonyl (δ 168–170 ppm)
HPLC C18 column, acetonitrile/water gradientRetention time consistency (±0.1 min)
Mass Spectrometry ESI/APCI(+) modeMolecular ion [M+H]⁺ matching theoretical mass

Advanced Research Questions

Q. How can contradictions in reported biological activity data for this compound derivatives be resolved?

  • Methodological Answer :

  • Dose-response profiling : Conduct in vitro assays (e.g., MIC/MBC for antimicrobial activity) across multiple cell lines to identify concentration-dependent effects .
  • Target validation : Use molecular docking (e.g., AutoDock Vina) to compare binding affinities with structurally similar compounds (e.g., thiazole or quinoline derivatives) .
  • Meta-analysis : Cross-reference data from peer-reviewed studies (e.g., enzyme inhibition IC₅₀ values) while excluding non-validated sources (e.g., BenchChem) .

Q. What strategies improve reaction yields in multi-step syntheses of morpholin-2-ylmethyl derivatives?

  • Methodological Answer :

  • Reagent stoichiometry : Use 1.5 equivalents of morpholine-2-carbaldehyde to drive imine formation to completion .
  • Catalyst screening : Test Brønsted acids (e.g., pTsOH) for regioselective cyclization steps .
  • In-line monitoring : Employ FTIR or Raman spectroscopy to track intermediate formation and adjust reaction kinetics in real time .

Q. What pharmacological mechanisms are hypothesized for this compound analogs?

  • Methodological Answer :

  • Enzyme inhibition : Investigate interactions with cyclooxygenase-2 (COX-2) or kinases using competitive binding assays and X-ray crystallography .
  • Metabolic stability : Perform hepatic microsome assays (human/rat) with LC-MS/MS to quantify metabolite formation (e.g., morpholine ring oxidation) .
  • In silico ADMET : Predict blood-brain barrier penetration (e.g., SwissADME) and toxicity (e.g., ProTox-II) to prioritize lead compounds .

Data Contradiction Analysis

Q. How should researchers address inconsistent spectroscopic data for morpholin-2-ylmethyl intermediates?

  • Methodological Answer :

  • Solvent effects : Compare NMR spectra in deuterated DMSO vs. CDCl₃ to identify H-bonding artifacts .
  • Dynamic exchange : Variable-temperature NMR (25–60°C) to detect conformational equilibria in morpholine rings .
  • Collaborative validation : Share raw data (e.g., Bruker .fid files) via platforms like Zenodo for independent verification .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.